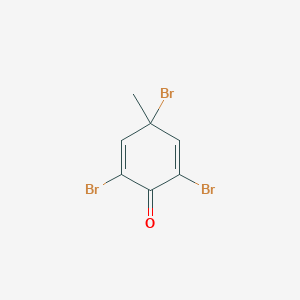
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- is an organic compound with the chemical formula C7H4Br3O. It is a light yellow solid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- typically involves the bromination of 2,4,6-tribromophenol. The process begins with a mixture of 2,4,6-tribromophenol, sodium acetate trihydrate, and glacial acetic acid, which is warmed to around 70°C until a clear solution is obtained. Bromine is then added dropwise to the solution at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically crystallized from chloroform to obtain pure 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- crystals .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium acetate, and glacial acetic acid. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the bromination of 2,4,6-tribromophenol results in the formation of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can form charge-transfer complexes with other molecules, influencing their chemical properties and reactivity . This interaction can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: This compound is similar in structure but has an additional bromine atom.
2,6-Dibromo-4-methylphenol: Another brominated phenol derivative with different chemical properties and applications.
Uniqueness
2,5-Cyclohexadien-1-one, 2,4,6-tribromo-4-methyl- is unique due to its specific bromination pattern and its ability to form charge-transfer complexes. This makes it valuable in both research and industrial applications .
Properties
CAS No. |
39953-10-1 |
|---|---|
Molecular Formula |
C7H5Br3O |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
2,4,6-tribromo-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5Br3O/c1-7(10)2-4(8)6(11)5(9)3-7/h2-3H,1H3 |
InChI Key |
PTBMRVZPYNJHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
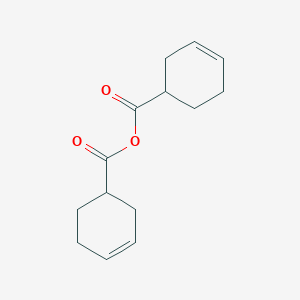
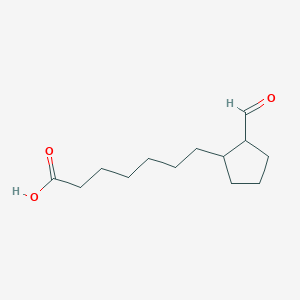
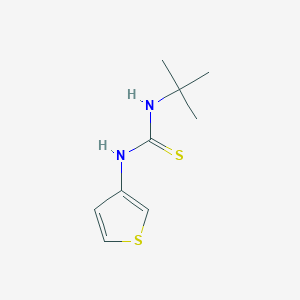



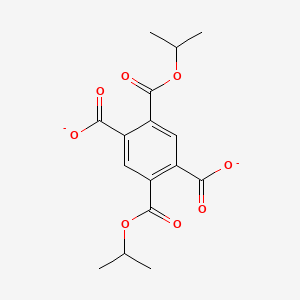
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)


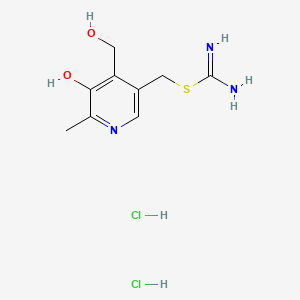
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
